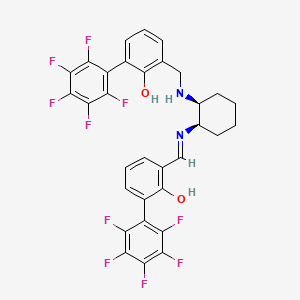
cis-1,2-Diaminocyclohexanesalalenligand
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Berkessel ligand, developed by Albrecht Berkessel’s laboratory, is a chiral ligand known for its application in catalytic enantioselective epoxidation of non-conjugated terminal double bonds using hydrogen peroxide as the oxidant . This ligand is particularly notable for its ability to provide a one-step route to enantiopure epoxides, which are important intermediates in the synthesis of bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The Berkessel ligand is synthesized through a multi-step process involving the reaction of cis-1,2-diaminocyclohexane with pentafluorobenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with titanium isopropoxide to yield the final ligand . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for the Berkessel ligand are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up involving larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
The Berkessel ligand primarily undergoes catalytic reactions, particularly in the field of asymmetric epoxidation. It facilitates the oxidation of terminal olefins to form enantiopure epoxides . The ligand can also be involved in hydroxylation reactions, where it catalyzes the enantioselective hydroxylation of benzylic C-H bonds .
Common Reagents and Conditions
Oxidation Reactions: Hydrogen peroxide is commonly used as the oxidant in the presence of titanium isopropoxide and the Berkessel ligand.
Hydroxylation Reactions: Hydrogen peroxide is also used as the oxidant for hydroxylation reactions, with the Berkessel ligand and titanium complex serving as the catalyst.
Major Products
Scientific Research Applications
The Berkessel ligand has a wide range of applications in scientific research:
Mechanism of Action
The Berkessel ligand exerts its effects through the formation of a chiral titanium complex, which facilitates the enantioselective oxidation of substrates. The ligand coordinates to the titanium center, creating a chiral environment that induces the selective formation of one enantiomer over the other . The molecular targets include terminal olefins and benzylic C-H bonds, and the pathways involved are primarily oxidative in nature .
Comparison with Similar Compounds
Similar Compounds
Jacobsen’s Catalyst: Another chiral ligand used for asymmetric epoxidation, but it typically requires more complex reaction conditions and has lower recyclability compared to the Berkessel ligand.
Sharpless Epoxidation Catalyst: Widely used for asymmetric epoxidation, but it often involves the use of more hazardous reagents and has a narrower substrate scope compared to the Berkessel ligand.
Uniqueness
The Berkessel ligand is unique due to its high enantioselectivity, recyclability, and the use of hydrogen peroxide as a green oxidant . It simplifies the synthesis of enantiopure epoxides and benzylic alcohols, making it a valuable tool in both academic and industrial settings .
Properties
Molecular Formula |
C32H22F10N2O2 |
|---|---|
Molecular Weight |
656.5 g/mol |
IUPAC Name |
2-[[[(1S,2R)-2-[[2-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)phenyl]methylideneamino]cyclohexyl]amino]methyl]-6-(2,3,4,5,6-pentafluorophenyl)phenol |
InChI |
InChI=1S/C32H22F10N2O2/c33-21-19(22(34)26(38)29(41)25(21)37)15-7-3-5-13(31(15)45)11-43-17-9-1-2-10-18(17)44-12-14-6-4-8-16(32(14)46)20-23(35)27(39)30(42)28(40)24(20)36/h3-8,11,17-18,44-46H,1-2,9-10,12H2/t17-,18+/m1/s1 |
InChI Key |
NLJCGFOPEQFWQJ-MSOLQXFVSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O |
Canonical SMILES |
C1CCC(C(C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















